![molecular formula C19H18N2O4 B2737289 N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide CAS No. 2319894-30-7](/img/structure/B2737289.png)

N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

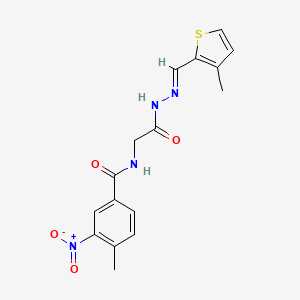

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, amides and esters containing furan rings have been synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

The molecular formula of “N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide” is C19H18N2O4. The molecular weight is 338.363.Chemical Reactions Analysis

While specific chemical reactions involving “N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide” are not available, reactions at the benzylic position have been studied extensively . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Biobased Polymers

Research by Jiang et al. (2014) on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block reveals the potential for furan derivatives in creating novel polymeric materials. The study demonstrated the successful synthesis of furan-based polyesters with significant physical properties, pointing towards the application of such compounds in biodegradable and sustainable materials (Jiang et al., 2014).

Electrochromic Materials

The work by Sotzing et al. (1996) on electrochromic conducting polymers, synthesized from bis(2-(3,4-ethylenedioxy)thienyl) monomers, showcases the utility of furan and its derivatives in electrochromic devices. These materials, characterized by low redox switching potentials and stability, highlight the potential of furan-based compounds in developing new electrochromic materials for applications in smart windows and display technologies (Sotzing et al., 1996).

Furan-Based Nanoparticles

Dar et al. (2015) described the synthesis of Hg(II) dithiocarbamate complexes with furan derivatives, leading to the formation of mercury sulfide nanoparticles. This research underscores the role of furan derivatives in nanoparticle synthesis, with potential implications for electronics, catalysis, and sensing applications (Dar et al., 2015).

Biomass Conversion

Nakagawa et al. (2013) explored the catalytic reduction of biomass-derived furanic compounds with hydrogen, highlighting the conversion of furfural and 5-hydroxymethylfurfural into valuable chemicals and fuels. This study illustrates the importance of furan derivatives in the field of sustainable chemistry and biofuel production (Nakagawa et al., 2013).

DNA Topoisomerases Inhibition

Research on new benzofurans from Gastrodia elata by Lee et al. (2007) demonstrates the biological activity of furan derivatives, particularly their potential inhibitory effects on DNA topoisomerases. This suggests applications in pharmaceuticals, especially in the development of anticancer therapies (Lee et al., 2007).

Propriétés

IUPAC Name |

N-benzyl-N'-[2,2-bis(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(20-12-14-6-2-1-3-7-14)19(23)21-13-15(16-8-4-10-24-16)17-9-5-11-25-17/h1-11,15H,12-13H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWODZPHAVUDUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)

![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2737214.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2737220.png)

![3-chloro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2737221.png)

![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)

![3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2737224.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)

![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)

![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)